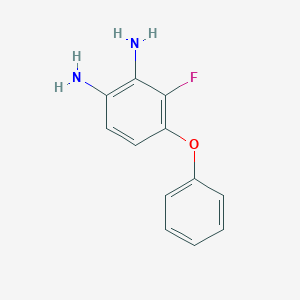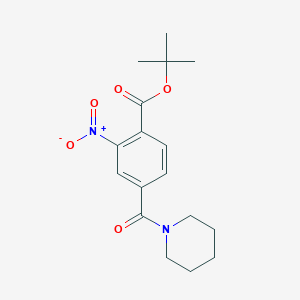
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is a chemical compound with the molecular formula C6H10O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetaldehyde group and a methoxy(2-oxoethoxy) group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- typically involves the reaction of acetaldehyde with methoxy(2-oxoethoxy)acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is carried out using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants into the reactor, followed by the separation and purification of the product using distillation, crystallization, or chromatography methods. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can be compared with other similar compounds, such as:
- Acetaldehyde, ethoxy(2-oxoethoxy)-, (S)-
- Acetaldehyde, methoxy(2-oxopropoxy)-, (S)-
- Acetaldehyde, methoxy(2-oxoethoxy)-, ®-
These compounds share similar structural features but differ in the nature of the substituents and their stereochemistry. The uniqueness of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- lies in its specific functional groups and stereochemical configuration, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
64952-08-5 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3/t5-/m0/s1 |
InChI Key |
CUOMYDZNJOUCKP-YFKPBYRVSA-N |
Isomeric SMILES |
CO[C@H](C=O)OCC=O |
Canonical SMILES |
COC(C=O)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-chloro-4-nitro-1-[2-(2-oxiranyl)ethyl]-1H-imidazole](/img/structure/B8305402.png)
